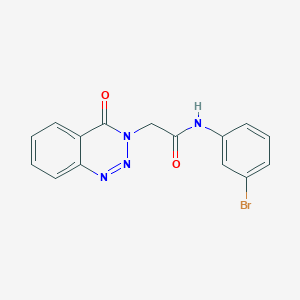

N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Description

N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic small molecule characterized by a benzotriazinone core linked to a 3-bromophenyl group via an acetamide bridge. The 3-bromophenyl substituent introduces steric bulk and electron-withdrawing properties, which may influence binding affinity and metabolic stability.

Properties

Molecular Formula |

C15H11BrN4O2 |

|---|---|

Molecular Weight |

359.18 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

InChI |

InChI=1S/C15H11BrN4O2/c16-10-4-3-5-11(8-10)17-14(21)9-20-15(22)12-6-1-2-7-13(12)18-19-20/h1-8H,9H2,(H,17,21) |

InChI Key |

ZQMYOAOWIQHTBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:

Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors such as o-nitroaniline derivatives under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the benzotriazinone intermediate.

Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazinone compounds.

Scientific Research Applications

N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: Its unique chemical properties may find applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and benzotriazinone core can interact with active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Benzotriazinone vs. Quinazolinone Derivatives

The benzotriazinone core in the target compound distinguishes it from quinazolinone-based analogs, such as 2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide derivatives (). Quinazolinones are widely studied as enoyl-acyl carrier protein reductase (InhA) inhibitors for tuberculosis treatment, with 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide showing notable activity .

Pyrrolotriazinone Derivatives

Compounds like (S)-N-(1-(4-methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide () feature a pyrrolotriazinone core. These derivatives, synthesized for GPR139 agonist activity, highlight how core heterocycle modifications can redirect therapeutic applications. The benzotriazinone core in the target compound may offer greater rigidity compared to pyrrolotriazinones, influencing pharmacokinetic properties such as blood-brain barrier permeability .

Substituent Effects on Pharmacological Activity

Halogenated Phenyl Groups

- 3-Bromophenyl vs. 3-Chloro-4-fluorophenyl: N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide () shares the benzotriazinone core but substitutes bromine with chlorine and fluorine. The larger atomic radius of bromine may enhance hydrophobic interactions in target binding, while fluorine’s electronegativity could improve metabolic stability .

- Trifluoromethoxyphenyl : Zelatriazinum (WHO-listed compound, ) features a trifluoromethoxyphenyl group, which increases lipophilicity and resistance to oxidative metabolism compared to the bromophenyl group in the target compound .

Hydroxy and Methoxy Substitutents

Compounds like N-(2-hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide () demonstrate that polar substituents (e.g., -OH, -OCH3) improve solubility but may reduce membrane permeability.

Anti-inflammatory Activity

Quinazolinone-acetamide derivatives, such as 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, exhibit anti-inflammatory activity surpassing diclofenac in some assays (). The benzotriazinone core in the target compound may similarly engage cyclooxygenase-2 (COX-2) or NF-κB pathways, though specific data are unavailable .

Antioxidant Activity

Phthalimide derivatives like N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide () show antioxidative effects via DPPH radical scavenging.

Antimicrobial Potential

Data Table: Structural and Functional Comparison

Biological Activity

N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. Characterized by a bromophenyl group and a benzotriazine moiety, this compound may exhibit significant antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrN4O2, with a molecular weight of approximately 320.14 g/mol. Its structure includes:

- A bromine atom attached to a phenyl ring.

- An acetamide functional group linked to a 4-oxo-1,2,3-benzotriazine core .

This unique combination of structural features may confer distinct biological properties compared to similar compounds lacking these features.

Antimicrobial Activity

Research indicates that compounds containing the benzotriazine structure often exhibit antimicrobial properties. This compound has shown promise in this area. Preliminary studies suggest it may act as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways involved in microbial growth and survival.

Comparison of Related Compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide | Contains quinazolinone and benzotriazine moieties | Anticancer and antimicrobial |

| 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide | Benzotriazine core with thiazole substitution | Antimicrobial and antifungal |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide | Benzodioxin and benzotriazine structure | Potential enzyme inhibitor |

Anticancer Properties

The potential anticancer activity of this compound is currently under investigation. Compounds with similar structural characteristics have been reported to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Further research is necessary to elucidate the specific pathways affected by this compound.

Case Studies

A recent study focused on the synthesis and evaluation of related benzotriazine derivatives demonstrated significant antimicrobial activity against various pathogens. The study highlighted that modifications in the chemical structure could enhance biological activity. While specific data on this compound were not detailed in this study, it underscores the importance of structural optimization in developing effective antimicrobial agents .

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary data suggest potential interactions with specific enzymes or receptors involved in critical biochemical pathways. These interactions could lead to altered metabolic processes in target organisms or cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.